molecular formula C9H12N2O2S2 B11524378 methyl N'-(4-methylphenyl)sulfonylcarbamimidothioate CAS No. 2651-16-3

methyl N'-(4-methylphenyl)sulfonylcarbamimidothioate

Cat. No.: B11524378
CAS No.: 2651-16-3
M. Wt: 244.3 g/mol
InChI Key: ZWAMEGGTEJHAOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl N’-tosylcarbamimidothioate typically involves the reaction of tosyl chloride with methyl isothiourea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl N’-tosylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl N’-tosylcarbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N’-tosylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl N’-tosylcarbamimidothioate can be compared with other similar compounds, such as:

The uniqueness of Methyl N’-tosylcarbamimidothioate lies in its tosyl group, which enhances its reactivity and makes it a valuable reagent in organic synthesis.

Properties

CAS No.

2651-16-3

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

methyl N'-(4-methylphenyl)sulfonylcarbamimidothioate

InChI

InChI=1S/C9H12N2O2S2/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3,(H2,10,11)

InChI Key

ZWAMEGGTEJHAOT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/SC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)SC

Origin of Product

United States

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